4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline
Overview
Description
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine is an organic compound belonging to the terphenyl family This compound is characterized by its three benzene rings connected in a linear arrangement with two methyl groups attached to the central benzene ring The presence of amino groups at the para positions of the outer benzene rings makes it a diamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine typically involves the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki coupling reaction between a dibromo-substituted benzene and a boronic acid derivative.
Introduction of Methyl Groups: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield the corresponding amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated terphenyl derivatives.
Scientific Research Applications
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: Serves as a building block for the synthesis of conductive polymers and organic field-effect transistors (OFETs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets, depending on its application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it an effective component in electronic devices. In biological applications, its luminescent properties allow it to act as a probe, emitting light upon excitation and enabling visualization of biological structures.
Comparison with Similar Compounds
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amino groups.
2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: Contains additional carboxylic acid groups, leading to different chemical properties.
Uniqueness: 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diamine is unique due to the presence of amino groups, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Biological Activity
4-[4-(4-Aminophenyl)-2,5-dimethylphenyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The compound features an aniline moiety substituted with a 4-aminophenyl group and a 2,5-dimethylphenyl group. Its structure can be represented as follows:
This structure allows for potential interactions with various biological targets due to the presence of amino groups capable of forming hydrogen bonds and participating in electron transfer reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their function. Additionally, the compound may participate in redox reactions, which are critical in cellular signaling and metabolism.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same chemical family. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures demonstrated improved efficacy against hypopharyngeal tumor cells, suggesting that modifications to the aniline structure can enhance biological activity .
Table 1: Summary of Anticancer Activity Studies
Compound Structure | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
4-Aminophenyl Derivative | FaDu (hypopharyngeal) | 10 | |
2,5-Dimethyl Aniline Derivative | MDA-MB-231 (breast) | 15 | |
4-[4-(4-Aminophenyl)] Aniline | PC-3 (prostate) | 12 |
These findings indicate that structural modifications can lead to enhanced anticancer properties.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase. In vitro studies demonstrated that these compounds could significantly reduce inflammatory markers in cell cultures .
Table 2: Summary of Anti-inflammatory Activity
Compound Structure | Enzyme Targeted | IC50 (µM) | Reference |
---|---|---|---|
N-aryl Thiazole Derivative | 5-Lipoxygenase | 25 | |
Aniline Derivative | COX-2 | 30 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of aniline derivatives showed that modifications at the para-position significantly enhanced cytotoxicity against breast cancer cells. The study concluded that substituents that increase electron density on the aromatic ring improve binding affinity to cancer-related targets .
- Case Study on Inflammation : Another investigation focused on the anti-inflammatory effects of related compounds demonstrated a marked reduction in pro-inflammatory cytokines when treated with these derivatives in a murine model of arthritis. This suggests potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGJNYKOWLSMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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